molecular formula C16H16FNO3 B11835011 Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B11835011
M. Wt: 289.30 g/mol
InChI Key: LTVFMSPRGRCVTA-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • Ethyl (4-chloro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
  • Ethyl (4-bromo-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
  • Ethyl (4-iodo-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Uniqueness: Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development .

Biological Activity

Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a synthetic compound belonging to the class of indole derivatives. Its unique structure, featuring a tetrahydropyrido ring fused with an indole system and a fluorine substituent, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO3C_{16}H_{16}FNO_3 with a molecular weight of 303.31 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Structural Features

FeatureDescription
Indole Derivative Contains an indole framework
Fluorine Substituent Enhances biological activity and lipophilicity
Acetate Group Contributes to the compound's reactivity

Biological Activity

Research indicates that this compound exhibits various pharmacological properties. Key areas of activity include:

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The structural similarities with known anticancer agents indicate a potential for inhibiting tumor growth.

The compound's biological activity is hypothesized to arise from its ability to interact with specific protein targets involved in cell signaling pathways. For instance:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases.
  • Modulation of Apoptosis : The compound may influence apoptotic pathways in cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
  • Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted that this compound showed enhanced potency due to its specific functional groups .

Summary of Biological Activities

Activity TypeObservations
Anticancer Significant cytotoxicity against cancer cell lines
Mechanistic Action Induces apoptosis via caspase activation
Comparative Potency Enhanced activity compared to similar compounds

Properties

Molecular Formula

C16H16FNO3

Molecular Weight

289.30 g/mol

IUPAC Name

ethyl 2-(4-fluoro-7-oxo-8,9-dihydro-6H-pyrido[1,2-a]indol-10-yl)acetate

InChI

InChI=1S/C16H16FNO3/c1-2-21-15(20)8-12-11-4-3-5-13(17)16(11)18-9-10(19)6-7-14(12)18/h3-5H,2,6-9H2,1H3

InChI Key

LTVFMSPRGRCVTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCC(=O)CN2C3=C1C=CC=C3F

Origin of Product

United States

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